molecular formula C27H23NO4 B13628133 2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid

2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid

Cat. No.: B13628133
M. Wt: 425.5 g/mol
InChI Key: GDDMXLLDHPSNNQ-UHFFFAOYSA-N
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Description

This compound features a spirocyclic structure combining a cyclopropane ring fused to a dihydroisoquinoline moiety, with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 2'-position and a carboxylic acid at the 1'-position. The spirocyclopropane introduces significant ring strain and conformational rigidity, which can enhance binding specificity in biological systems. The Fmoc group serves as a protective moiety, commonly used in peptide synthesis to shield amino groups during solid-phase reactions .

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid

InChI

InChI=1S/C27H23NO4/c29-25(30)24-21-11-5-6-12-23(21)27(13-14-27)16-28(24)26(31)32-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22,24H,13-16H2,(H,29,30)

InChI Key

GDDMXLLDHPSNNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(C(C3=CC=CC=C23)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid typically involves multiple steps. One common approach is to start with the appropriate isoquinoline derivative and introduce the spirocyclic cyclopropane moiety through a cyclopropanation reaction. The Fmoc group is then introduced using fluorenylmethoxycarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or other proteins. This interaction can modulate biological pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with key analogs, focusing on structural motifs, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
Target Compound : 2'-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid C₂₅H₂₃NO₄ (estimated) ~401.45 Spirocyclopropane-isoquinoline core, Fmoc protection Peptide synthesis, drug discovery (theoretical)
8-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid C₂₄H₂₅NO₅ 407.5 1-oxa-8-azaspiro[4.5]decane, Fmoc group Medicinal chemistry (enzyme inhibition)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid C₂₃H₂₃NO₄ 377.4 Bicyclo[2.2.1]heptane core Enhanced reactivity in organic synthesis
2'-{Fmoc}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid C₂₅H₂₁F₂NO₄ 437.44 5,6-difluoro substitution High electronegativity for targeted binding
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid C₂₃H₂₃NO₄ 377.4 Spiro[3.3]heptane, Fmoc protection Polymer chemistry, enzyme interaction studies

Key Comparative Insights

Ring Systems and Conformational Effects
  • This rigidity may reduce entropy penalties during molecular interactions .
  • Bicyclo[2.2.1]heptane () : The bicyclic framework offers moderate steric hindrance, balancing reactivity and stability, but lacks the strain-induced reactivity of cyclopropane.
  • Spiro[3.3]heptane () : Shares conformational constraints with the target compound but has a larger ring size, which may alter solubility and pharmacokinetics.
Substituent Effects
  • Fluorine Substituents () : The 5,6-difluoro analog exhibits enhanced electronegativity, improving interactions with polar residues in enzymes or receptors. The target compound lacks fluorine, suggesting differences in binding kinetics and metabolic stability.
  • Fmoc Group : Universally present in all compounds, this group facilitates peptide synthesis by protecting amines during solid-phase assembly. Its hydrophobicity may influence solubility across analogs .
Physicochemical Properties
  • Molecular Weight : The target compound (~401.45 g/mol) falls within the range typical for drug-like molecules (300–500 g/mol), similar to analogs in . Higher molecular weights (e.g., 437.44 g/mol in ) may impact bioavailability.
  • Solubility : The spirocyclopropane’s rigidity could reduce solubility compared to more flexible analogs like the 1-oxa-8-azaspiro[4.5]decane derivative .

Biological Activity

2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's structure is characterized by the following features:

  • Molecular Formula : C25H23NO5
  • Molar Mass : 417.45 g/mol
  • CAS Number : 136030-33-6

Physical Properties

PropertyValue
Density1.344 g/cm³
Boiling Point599 °C (predicted)
pKa3.67
SolubilityModerately soluble

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various cellular pathways:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
  • Modulation of Apoptotic Pathways : Evidence suggests that it could enhance apoptotic signaling in neoplastic cells, promoting cell death.

Study 1: Antitumor Activity in Breast Cancer Cells

In a study examining the effects of the compound on MCF-7 breast cancer cells, researchers found that treatment with varying concentrations led to a significant reduction in cell viability. The study reported IC50 values indicating potent antitumor activity, with mechanisms involving both apoptosis and cell cycle arrest being identified.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth in a dose-dependent manner. The study concluded that it could serve as a lead compound for developing new antimicrobial agents.

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